molecular formula C12H11N3O B3056750 1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 73918-70-4

1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B3056750
CAS No.: 73918-70-4
M. Wt: 213.23 g/mol
InChI Key: XKNVCGOKEPVGJO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 73918-70-4) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This pyridazino[4,5-b]indole derivative represents a privileged scaffold with demonstrated potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor for targeted cancer therapy . Research indicates that structurally related pyridazino[4,5-b]indole derivatives exhibit promising cytotoxic activity against breast cancer cell lines, particularly MCF-7, with some hydrazide-functionalized analogs showing superior potency (IC50 = 4.25 μM) compared to standard chemotherapeutic agents . These compounds function through a multi-targeted mechanism of action, including upregulation of pro-apoptotic genes, inhibition of anti-apoptotic genes, and suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cancer cell growth, survival, and metabolism . Beyond their anticancer potential, the pyridazino[4,5-b]indole core structure is known to possess diverse pharmacological activities, serving as a key structural motif in compounds investigated for inhibition of blood platelet aggregation, inotropic effects, and thromboxane synthetase inhibition . The compound is provided as a solid and requires cold-chain transportation to maintain stability. This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling precautions prior to use.

Properties

IUPAC Name

1,5-dimethyl-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-10-8-5-3-4-6-9(8)15(2)11(10)12(16)14-13-7/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNVCGOKEPVGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520788
Record name 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73918-70-4
Record name 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells. The up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes further supports its anti-cancer activity .

Comparison with Similar Compounds

7,8-Dichloro-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (Compound 16)

  • Structure : Differs by dichloro substituents at positions 7 and 6.
  • Synthesis : Prepared via hydrazine hydrate reflux with 1,4-dioxane, yielding a yellow solid (56% yield) .
  • Biological Activity : Exhibits distinct spectroscopic properties (1H NMR: δ 12.96 ppm for N–H; MS: m/z 266 [M⁺]) but lacks reported antiviral or kinase activity .

ZFD-10 (Anti-ZIKV Derivative)

  • Structure: Features a pyridazino[4,5-b]indol-4(5H)-one core with unspecified substituents optimized for ZIKV NS5 RdRp inhibition .
  • Activity : IC₅₀ values against ZIKV replication are <1 μM, outperforming ribavirin .

3-{[Benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

  • Structure: Includes benzyl(methyl)amino and methoxy groups, enhancing solubility and kinase binding .
  • Application : Investigated as a DYRK1A inhibitor with improved pharmacokinetic profiles compared to the parent compound .

Heterocyclic Analogues Beyond Pyridazinoindoles

Imidazo[4,5-b]pyridines

  • Structure : Replaces pyridazine with imidazole, retaining fused indole .
  • Synthesis: Utilizes isatin derivatives and aldehydes under nano-ZrO₂ catalysis .
  • Activity: Primarily antimicrobial (e.g., 1-(3-chlorophenyl)imidazo[4,5-b]indol-4(3H)-yl)ethanone shows MIC = 8 μg/mL against E. coli) .

Triazino- and Pyridazino-indoles

  • Structure : Incorporates triazine or pyridazine rings with varied substituents (e.g., morpholine in compound 41) .
  • Activity : Substituted morpholine derivatives exhibit moderate cytotoxicity (IC₅₀ = 10–50 μM in cancer cell lines) .

Comparative Data Tables

Key Research Findings and Insights

Substituent Impact: Chlorination (e.g., 7,8-dichloro derivatives) enhances electrophilicity but may reduce solubility, whereas morpholine or benzylamino groups improve bioavailability .

Heterocycle Choice: Pyridazinoindoles show superior kinase inhibition, while imidazo analogues excel in antimicrobial applications due to electronic and steric differences .

Synthetic Efficiency: Nano-ZrO₂ catalysis in imidazo synthesis achieves higher yields (65–75%) compared to pyridazinoindolone routes (38–56%) .

Biological Activity

1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyridazinoindoles. This compound is notable for its fused pyridazine and indole structure, which contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C12H10N4O, and it has been the subject of various studies focusing on its pharmacological properties.

The compound exhibits unique chemical reactivity primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. It can undergo alkylation reactions at nitrogen atoms or carbon positions, leading to the formation of substituted derivatives. For example, it can react with alkylating agents like benzyl chloride or methyl iodide in the presence of bases such as potassium carbonate.

Anticancer Properties

This compound has demonstrated significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways such as:

  • Phosphatidylinositol 3-kinase (PI3K)
  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)

For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Other Pharmacological Activities

In addition to its anticancer properties, this compound exhibits other pharmacological activities:

  • Antimicrobial Activity : Some derivatives show promising antimicrobial effects.
  • Inhibition of HIV-1 Reverse Transcriptase : The compound has been noted for its ability to inhibit this enzyme.
  • Cardiovascular Effects : It has been reported to modulate cardiovascular functions, including thromboxane synthetase inhibition.

The mechanism of action for this compound involves interaction with various biological targets. Interaction studies have highlighted its binding affinity with several proteins involved in cell signaling pathways critical for cancer progression. This multifaceted mechanism suggests potential for optimizing therapeutic efficacy through structural modifications.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparison table is provided below:

Compound NameMolecular FormulaUnique Features
5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4-oneC14H12N4OExhibits strong anti-cancer activity against various cell lines; phenyl substituent enhances activity.
2-Methyl-2H-pyridazino[4,5-b]indoleC11H10N4Known for antimicrobial properties but less potent in cancer studies compared to its dimethyl counterpart.
6-Methoxy-1-methylpyridazino[4,5-b]indoleC13H12N4OContains a methoxy group influencing solubility and bioavailability; shows promise in neuroprotective studies.

This comparison illustrates how variations in substituents influence biological activity and therapeutic potential while maintaining the core pyridazinoindole structure that defines this class of compounds.

Case Studies

Recent research has focused on the synthesis and biological evaluation of new derivatives based on the pyridazinoindole scaffold. For example:

  • A study explored new phosphoinositide 3-kinase (PI3K) inhibitors derived from the pyridazino[4,5-b]indole scaffold. These compounds demonstrated significant inhibition of cell growth in various cancer models due to their ability to disrupt PI3K signaling pathways critical for tumor progression .

Q & A

Basic: What are the standard synthetic routes for 1,5-dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one?

Answer:
The compound is typically synthesized via hydrazinolysis of substituted indole precursors. For example, refluxing 3-formylindole-2-carboxylate derivatives with hydrazine hydrate in ethanol yields pyridazinoindole scaffolds. Microwave irradiation can reduce reaction time from hours to minutes while improving yields (e.g., 80% yield in 3 minutes under microwave vs. 6 hours conventionally) . Key steps include cyclocondensation and subsequent alkylation or benzylation at the 1- and 5-positions using methylating agents. Recrystallization from ethanol is commonly employed for purification .

Basic: How can NMR spectroscopy validate the structure of pyridazino[4,5-b]indole derivatives?

Answer:
1H NMR is critical for confirming substitution patterns. For example:

  • Methyl groups : Singlets at δ 2.4–3.0 ppm for N-methyl protons.
  • Aromatic protons : Multiplets in δ 7.1–8.5 ppm for indole and pyridazine rings.
  • Coupling constants : J = 8–10 Hz for vicinal protons in the pyridazine ring.
    13C NMR identifies carbonyl carbons (δ 160–170 ppm) and quaternary carbons. CHN elemental analysis further validates stoichiometry (e.g., C: 65–70%, H: 4–6%, N: 15–20%) .

Advanced: How does microwave irradiation improve pyridazinoindole synthesis?

Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, hydrazinolysis of 3-formylindole-2-carboxylates under microwave conditions (80°C, 3 minutes) achieves >80% yield vs. 35–51% via traditional reflux (6 hours). This method minimizes side reactions (e.g., hydrolysis of esters) and reduces energy consumption. Optimization parameters include power (300–600 W), solvent (ethanol/water mixtures), and stoichiometric ratios of hydrazine hydrate .

Advanced: What mechanistic insights support the antiviral activity of pyridazino[4,5-b]indole derivatives?

Answer:
Derivatives like ZFD-10 inhibit Zika virus (ZIKV) by targeting NS5 RNA-dependent RNA polymerase (RdRp). Competitive inhibition assays show IC50 values <1 µM, with binding confirmed via molecular docking to the RdRp active site (e.g., interactions with Asp665 and Ser710 residues). In vitro studies using Vero cells demonstrate reduced viral replication (EC50 = 1.03 µM) without cytotoxicity (CC50 = 16.91 µM) .

Advanced: How can structure-activity relationships (SAR) guide optimization of pyridazinoindoles?

Answer:

  • Position 1 : Methyl groups enhance metabolic stability (t1/2 > 4 hours in liver microsomes).
  • Position 5 : Benzyl/allyl substituents increase lipophilicity (logP > 3.5), improving blood-brain barrier penetration.
  • Core modifications : Electron-withdrawing groups (e.g., nitro) at position 8 boost RdRp inhibition by 10-fold .

Advanced: What computational methods predict pyridazinoindole bioactivity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like RdRp or PI3K.
  • QSAR models : Use descriptors like polar surface area (<90 Ų for oral bioavailability) and H-bond acceptors (<8) .

Advanced: How to address low yields in pyridazinoindole synthesis?

Answer:
Yields vary due to:

  • Side reactions : Competing hydrolysis of esters (mitigated by anhydrous conditions).
  • Steric hindrance : Bulky substituents reduce cyclization efficiency (use microwave or high-boiling solvents like ethylene glycol).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) resolves byproducts like 2,5-disubstituted isomers .

Advanced: What experimental evidence supports tautomeric equilibria in pyridazinoindoles?

Answer:
1H NMR and X-ray crystallography reveal tautomerism between 2,5-dihydro-1H and 3,5-dihydro-4H forms. For example, 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one shows a carbonyl peak at δ 168 ppm in DMSO-d6, shifting to δ 165 ppm in CDCl3 due to solvent-dependent tautomerization .

Basic: What purification techniques are optimal for pyridazinoindoles?

Answer:

  • Recrystallization : Ethanol or methanol for high-purity crystals (melting points: 230–240°C).
  • Flash chromatography : For polar derivatives, use CH2Cl2/MeOH (95:5) gradients.
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) for chiral separations .

Advanced: How to design enzyme inhibition assays for pyridazinoindoles?

Answer:

  • RdRp inhibition : Fluorescence-based assays with RNA templates (e.g., poly(rU)/oligo(dT)20). Measure IC50 using a 5% SDS quench.
  • PI3K inhibition : Competitive ELISA with ATPγS, quantifying phosphate release via malachite green .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 2
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1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one

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